molecular formula C9H10ClNO4S2 B2862014 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1007999-30-5

1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No. B2862014
CAS RN: 1007999-30-5
M. Wt: 295.75
InChI Key: UYVXUYVAIIWBSW-UHFFFAOYSA-N
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Description

1-(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (hereafter referred to as CSPC) is a sulfur-containing organic compound with a wide range of applications in science and industry. CSPC has been used in various fields such as synthetic organic chemistry, drug synthesis, biochemistry, and food science. CSPC is a versatile compound that can be used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Stereoselective Behavior in Calcium Channel Blockers

Research has investigated the stereoselective behavior of related sulfonamide compounds as L-type calcium channel blockers. Such studies are crucial in understanding the cardiovascular applications of these compounds and their potential as therapeutics for heart-related conditions (Carosati et al., 2009).

Cyclisation Catalysts in Organic Synthesis

Sulfonamides, similar to the given chemical, have been used as terminators in cationic cyclisations, facilitating the synthesis of complex organic structures like pyrrolidines, indicating their significant role in organic chemistry and material science (Haskins & Knight, 2002).

Synthesis of Sulfonated Tetrahydropyridine Derivatives

A radical reaction involving sulfonated pyrrolidine demonstrates its utility in generating sulfonated tetrahydropyridine derivatives under mild conditions, showing its versatility in organic synthesis and potential pharmaceutical applications (An & Wu, 2017).

Preparation of 1-(Arylsulfonyl)pyrrolidines

The acid-catalyzed reaction of related sulfonyl pyrrolidines with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines, showcasing the chemical's utility in synthesizing novel compounds with potential as drug intermediates (Smolobochkin et al., 2017).

Antimicrobial Activity

Research on 1,2,4-triazole derivatives synthesized from sulfonamide precursors indicates their antimicrobial activity, highlighting the potential for developing new antimicrobial agents from sulfonamide-based compounds (El-Sayed, 2006).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVXUYVAIIWBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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